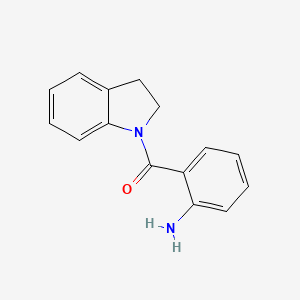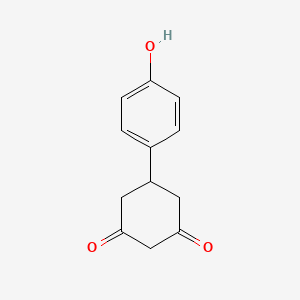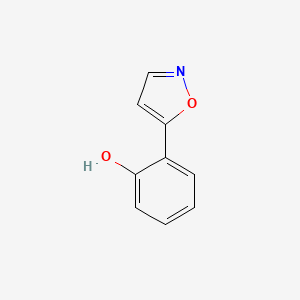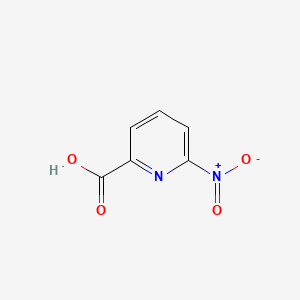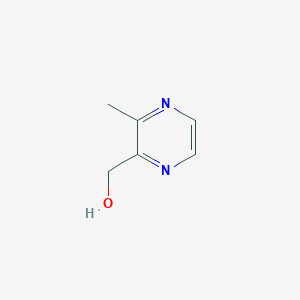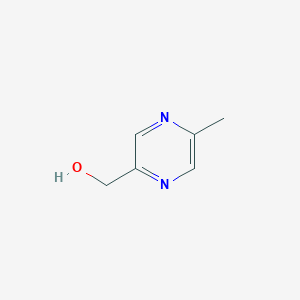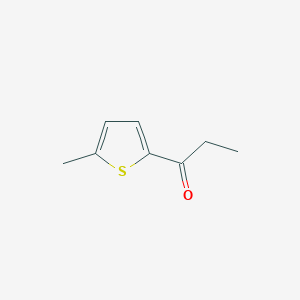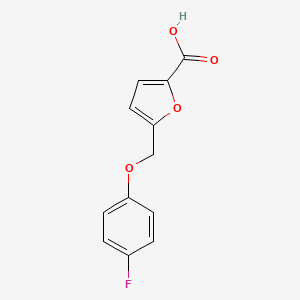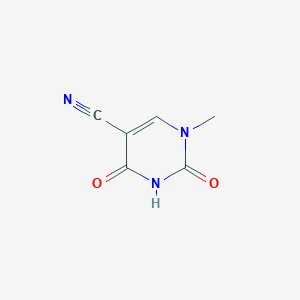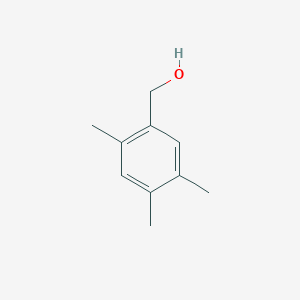
2,4,5-Trimethylbenzyl alcohol
Overview
Description
2,4,5-Trimethylbenzyl alcohol, also known as benzenemethanol, 2,4,5-trimethyl-, is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a white crystalline solid with a floral scent and is commonly used in the fragrance and flavor industries. This compound is also known for its role as a photocatalyst and an efficient and selective radical oxidation catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzyl alcohol can be synthesized through various methods. One common laboratory method involves the reduction of 2,4,5-trimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions . Another method includes the Grignard reaction, where 2,4,5-trimethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then hydrolyzed to yield the alcohol .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,4,5-trimethylbenzaldehyde using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,4,5-Trimethylbenzaldehyde.
Reduction: 2,4,5-Trimethylbenzylamine.
Substitution: 2,4,5-Trimethylbenzyl chloride.
Scientific Research Applications
2,4,5-Trimethylbenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a photocatalyst and a radical oxidation catalyst for the conversion of toluene to benzaldehyde.
Biology: The compound is utilized in the synthesis of various biologically active molecules and intermediates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the fragrance and flavor industries due to its floral scent.
Mechanism of Action
The mechanism of action of 2,4,5-trimethylbenzyl alcohol involves its role as a photocatalyst and radical oxidation catalyst. When exposed to UV irradiation, it can form radical anion radicals, which facilitate the oxidation of toluene to benzaldehyde . The compound’s ability to act as a sensitizer in UV irradiation also contributes to its effectiveness in producing oxiranes from ethylene oxide and oxygen .
Comparison with Similar Compounds
- 2,4,5-Trimethylphenylmethanol
- 2,4,6-Trimethylbenzyl alcohol
- 2,3,5-Trimethylbenzyl alcohol
Comparison: 2,4,5-Trimethylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4,6-trimethylbenzyl alcohol, the position of the methyl groups in this compound provides different steric and electronic effects, making it more suitable for certain catalytic and synthetic applications .
Properties
IUPAC Name |
(2,4,5-trimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQBJLOOLNHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342643 | |
| Record name | 2,4,5-Trimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-05-9 | |
| Record name | 2,4,5-Trimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
